molecular formula C11H16O3 B2843558 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 524961-60-2

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2843558
CAS No.: 524961-60-2
M. Wt: 196.246
InChI Key: QLXWCPILHHAJRX-UHFFFAOYSA-N
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Description

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a rigid bicyclo[2.2.2]octane scaffold with an acetyl group (-COCH₃) at the 4-position and a carboxylic acid (-COOH) at the 1-position. This compound belongs to a class of structurally constrained molecules that have garnered attention in medicinal chemistry and materials science due to their unique stereoelectronic properties. The bicyclo[2.2.2]octane framework imparts high symmetry and rigidity, making it a valuable bioisostere for aromatic rings in drug design .

Properties

IUPAC Name

4-acetylbicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(12)10-2-5-11(6-3-10,7-4-10)9(13)14/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXWCPILHHAJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

    Cycloaddition Reaction: The initial step often involves a [4+2] cycloaddition reaction between a cyclohexenone and an electron-deficient alkene.

    Functional Group Modification: Subsequent steps involve the introduction of the acetyl and carboxylic acid groups. This can be achieved through various organic transformations, such as Friedel-Crafts acylation for the acetyl group and oxidation reactions for the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The bicyclo[2.2.2]octane core provides structural stability and rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and biological properties of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids vary significantly depending on the substituent’s electronic and steric effects. Below is a comparative analysis of key derivatives:

Table 1: Comparative Properties of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

Substituent (X) Molecular Formula Molecular Weight Key Properties Applications References
Acetyl (-COCH₃) C₁₁H₁₆O₃ 196.24 Predicted high acidity (ΔpKa ~1.5 vs. parent acid); Enhanced dipole moment due to electron-withdrawing acetyl group Potential kinase inhibitors or enzyme modulators (inferred from similar analogs) (modeled data)
Bromo (-Br) C₉H₁₃BrO₂ 233.11 Increased acidity (pKa ~3.5–4.0); Steric bulk limits solubility Intermediate in Suzuki-Miyaura cross-coupling reactions
Methyl (-CH₃) C₁₀H₁₆O₂ 168.23 Reduced acidity (pKa ~4.8); Hydrophobic interactions dominate Building block for bioisosteric replacements in drug candidates
Ethynyl (-C≡CH) C₁₁H₁₄O₂ 178.23 Moderate acidity; Alkyne enables click chemistry modifications Functionalizable scaffold for bioconjugation
Methoxycarbonyl (-COOMe) C₁₁H₁₆O₄ 212.24 Strong electron-withdrawing effect lowers pKa (~2.9); High dipole moment Precursor for peptide mimetics and kinase inhibitors
Amino (-NH₂) C₉H₁₅NO₂ 169.22 Zwitterionic form in solution; Dipole moment = 4.2 D (experimental) Neuroactive agent; Modulates amino acid transporters

Key Findings:

Acidity Trends : Substituents with electron-withdrawing effects (e.g., -COOMe, -Br, -COCH₃) significantly lower the pKa of the carboxylic acid group by stabilizing the conjugate base. For example, 4-methoxycarbonyl derivatives exhibit pKa values ~2.9, compared to 4.8 for the methyl-substituted analog . Quantum chemical calculations (B3LYP/6-311+G(d,p)) confirm that substituent effects in the anion are eightfold stronger than in the neutral acid .

Biological Relevance: 4-Methyl and 4-Bromo Derivatives: Used as bioisosteres for phenyl groups in MDM2 inhibitors (e.g., APG-115, a clinical-stage anticancer agent) . 4-Amino Derivative: Disrupts neutral amino acid transport in the cerebral cortex, suggesting neuropharmacological applications . 4-Ethynyl Derivative: Serves as a click chemistry handle for bioconjugation in targeted drug delivery .

Dipole Moments and QSAR: The 4-amino derivative has a dipole moment of 4.2 D in water, critical for its interaction with polar biological targets . Quantum Topological Molecular Similarity (QTMS) studies highlight that substituents at the 4-position dictate electronic profiles, influencing QSAR in drug design .

Synthetic Utility :

  • 4-Bromo and 4-methoxycarbonyl derivatives are key intermediates in decarboxylative radical additions and peptide coupling reactions, respectively .

Biological Activity

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This compound, with a unique bicyclic structure, may interact with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C11H16O3C_{11}H_{16}O_3, with a molecular weight of approximately 196.25 g/mol. The compound features a rigid bicyclic structure that contributes to its unique chemical properties and reactivity.

PropertyValue
Molecular FormulaC11H16O3C_{11}H_{16}O_3
Molecular Weight196.25 g/mol
Boiling Point283.8 °C at 760 mmHg
Flash Point133.2 °C
DensityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that the compound may act as a ligand for certain receptors, influencing metabolic pathways and cellular functions.

  • Enzyme Modulation : The carboxylic acid functional group may facilitate interactions with enzymes, potentially leading to modulation of enzymatic activity.
  • Receptor Binding : Structural features allow for potential binding to various receptors, which could impact physiological processes such as inflammation or cell signaling.

Case Studies

Several studies have investigated the biological activity of related compounds within the bicyclo[2.2.2]octane family, providing insights into the potential effects of this compound.

  • Influenza Virus Activity : Research on structurally similar bicyclic compounds has shown antiviral properties against influenza A virus strains, indicating potential for therapeutic applications in viral infections .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting that modifications to the bicyclic structure can enhance biological efficacy .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructure TypeNotable Biological Activity
4-Methylbicyclo[2.2.2]octane-1-carboxylic acidBicyclicAntiviral and antimicrobial properties
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acidBicyclicPotential interaction with lysophosphatidic acid receptors

Future Directions

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigating its interactions at the molecular level will be crucial for understanding its therapeutic potential.

Suggested Research Areas

  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Molecular Docking Studies : Utilizing computational methods to predict binding affinities with various biological targets.
  • Synthesis of Derivatives : Exploring modifications to enhance biological activity and selectivity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-acetylbicyclo[2.2.2]octane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves acetylation of the parent bicyclo[2.2.2]octane-1-carboxylic acid using acetyl chloride or anhydride in the presence of catalysts (e.g., Lewis acids). Enantioselective synthesis under metal-free conditions, as demonstrated for similar bicyclic compounds, can achieve high yields and purity via tandem reactions . Purification typically employs recrystallization or chromatography. Reaction conditions (temperature, solvent polarity, and catalyst loading) critically impact steric outcomes due to the rigid bicyclic framework.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational tools?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR identifies substituent positions and confirms acetyl group integration. IR spectroscopy verifies carboxylic acid (-COOH) and acetyl (-COCH3_3) stretches.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (C11_{11}H16_{16}O3_3) and fragmentation patterns.
  • Computational Tools : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electronic properties (e.g., dipole moments) and optimizes geometry, aligning with experimental data from analogs like 4-aminobicyclo[2.2.2]octane-1-carboxylic acid .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • Solubility : The acetyl group increases hydrophobicity, reducing water solubility compared to unsubstituted analogs. Polar aprotic solvents (DMSO, DMF) enhance solubility.
  • Stability : The carboxylic acid group is susceptible to decarboxylation under strong acidic/basic conditions. Stability studies in buffered solutions (pH 2–10) and thermal gravimetric analysis (TGA) determine optimal storage conditions. Substituent pKa values (e.g., 4-NC derivative: 5.90) guide pH adjustments to avoid degradation .

Advanced Research Questions

Q. How do electronic substituent effects at the 4-position influence the acidity of bicyclo[2.2.2]octane-1-carboxylic acid derivatives, and what models best predict these effects?

  • Methodological Answer : Electron-withdrawing groups (e.g., -COCH3_3) lower pKa by stabilizing the conjugate base. For 4-substituted analogs, DFT calculations (B3LYP/6-311+G(d,p)) quantify substituent effects via isodesmic reactions, showing an 8-fold greater effect in anions than neutral acids . Experimental pKa trends (e.g., 4-H: 6.75; 4-NC: 5.90) validate computational models .

Q. What experimental and computational approaches resolve discrepancies between observed and predicted physicochemical properties (e.g., dipole moments, pKa) of 4-acetyl derivatives?

  • Methodological Answer :

  • Dipole Moments : Kirkwood’s theory and dielectric constant measurements (aqueous solutions) refine computational predictions. For 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, empirical correction factors reconcile theoretical vs. experimental dipole lengths .
  • pKa Adjustments : Hybrid QM/MM simulations incorporate solvent effects, improving accuracy for polar substituents. Iterative refinement of DFT functionals (e.g., ωB97X-D) accounts for dispersion forces in rigid bicyclic systems .

Q. How can the rigid bicyclo[2.2.2]octane framework be utilized in designing conformationally restricted analogs for structure-activity relationship (SAR) studies in medicinal chemistry?

  • Methodological Answer : The bicyclic scaffold enforces defined dihedral angles, mimicking bioactive conformations. Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets (e.g., enzymes, GPCRs). Case studies on ABOC (1-aminobicyclo[2.2.2]octane-2-carboxylic acid) demonstrate its utility in stabilizing helices and enhancing catalytic activity in organocatalysts .

Q. What are the challenges in achieving regioselective functionalization of the bicyclo[2.2.2]octane skeleton, and how can protecting group strategies mitigate these issues?

  • Methodological Answer : Steric hindrance at bridgehead positions complicates regioselectivity. Strategies include:

  • Protecting Groups : tert-Butoxycarbonyl (BOC) shields amines during acetylation, as seen in 4-((BOC)amino)-2-oxabicyclo derivatives .
  • Directed C-H Activation : Transition metal catalysts (Pd, Rh) direct functionalization to less hindered positions. Kinetic studies optimize reaction conditions to favor mono-substitution .

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